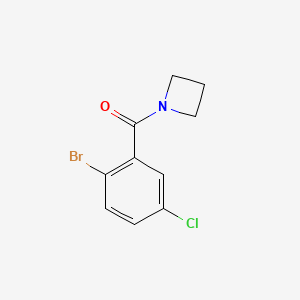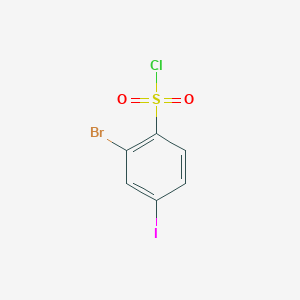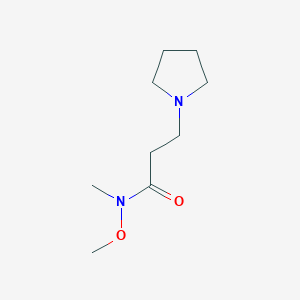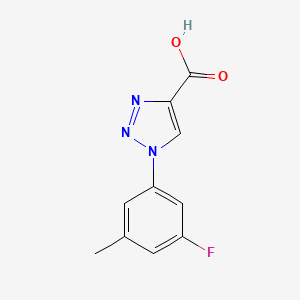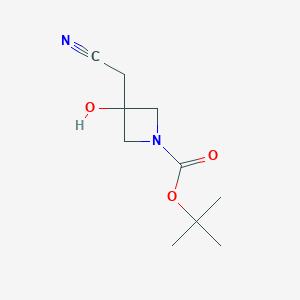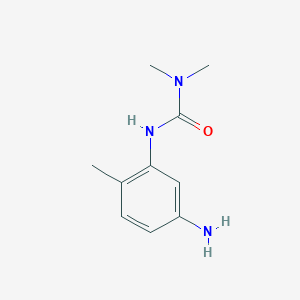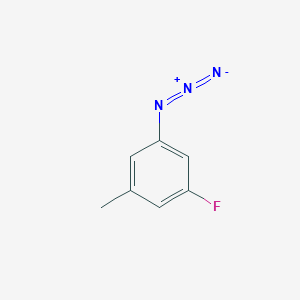
2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carbonitrile
Vue d'ensemble
Description
2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carbonitrile (TFP-CN) is an organofluorine compound that has gained attention in recent years for its potential applications in various scientific fields. TFP-CN is a fluorinated heterocycle which has a unique combination of properties, such as a low solubility in water and a high stability to hydrolysis. It has been studied for its use in the synthesis of various compounds, as well as its potential biomedical applications.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Versatile Intermediate for Synthesis : This compound serves as a versatile intermediate for the synthesis of trifluoromethylated N-heterocycles. Researchers have developed methods for synthesizing derivatives that have implications for further chemical transformations, showcasing its utility in creating complex molecules (Channapur et al., 2019).
- Crystal Structure Determination : The crystal structures of related pyridine derivatives have been determined, providing insight into their molecular configurations and the effects of trifluoromethyl groups on their structural properties. Such studies are fundamental in understanding the reactivity and potential applications of these compounds (Liu et al., 2013).
Applications in Material Science
- Optical and Semiconductor Properties : Pyridine derivatives, including those related to 2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carbonitrile, have been studied for their optical and semiconducting properties. Such compounds exhibit unique electronic characteristics that could be harnessed in the development of optoelectronic devices and sensors (Zedan et al., 2020).
Chemical Reactivity and Mechanistic Insights
- Mechanistic Investigations : Understanding the reaction mechanisms of pyridine derivatives enables chemists to predict and control the outcomes of synthetic processes. Studies have provided mechanistic insights into reactions involving unsaturated carbonyl compounds, which are crucial for designing efficient synthetic routes (Liu et al., 2013).
Pharmaceutical Applications
- Potential Antimicrobial and Anticancer Activities : While the direct applications of 2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carbonitrile in pharmaceuticals were not found in the provided literature, closely related pyridine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies highlight the potential of trifluoromethylated pyridines in drug development (Elewa et al., 2021).
Propriétés
IUPAC Name |
2-(2,2,2-trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6N2O/c10-8(11,12)4-18-7-5(3-16)1-2-6(17-7)9(13,14)15/h1-2H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBYICSAJLFNRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C#N)OCC(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,2-Trifluoroethoxy)-6-(trifluoromethyl)pyridine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




